Physicochemical Property Comparison: Cyclobutylmethyl vs Cyclopropylmethyl Analog
The cyclobutylmethyl analogue (CAS 1482156-51-3) exhibits a higher lipophilicity (XLogP3‑AA = 2.2) relative to the cyclopropylmethyl congener 4-[cyclopropyl(methyl)carbamoyl]benzoic acid (CAS 1155169-16-6), which has a predicted logP of 1.5–1.7 [1]. This 0.5–0.7 log unit increase in lipophilicity, combined with a larger molecular weight (247 vs 219 Da) and reduced aqueous solubility, can significantly influence membrane permeability and metabolic stability [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.2; MW = 247.29 g/mol |
| Comparator Or Baseline | 4-[Cyclopropyl(methyl)carbamoyl]benzoic acid: estimated XLogP3-AA ~1.5–1.7; MW = 219.24 g/mol |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.7; Δ MW = +28 g/mol |
| Conditions | Computed values from PubChem; no experimental LogD/logP data available |
Why This Matters
A 0.5 log unit increase in lipophilicity often translates to a 3–5‑fold rise in membrane partitioning, which can be pivotal for optimizing CNS penetration or achieving oral bioavailability in drug discovery programs.
- [1] PubChem CID 62856436. 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/62856436 (accessed 2026-04-27). View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem., 54(8), 2529–2591. (General principle: small changes in logP can alter pharmacokinetics 3–10 fold). View Source
